molecular formula C16H13FOS B13099567 4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde

4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13099567
M. Wt: 272.3 g/mol
InChI Key: OZBBMWSJRNSFAN-UHFFFAOYSA-N
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Description

4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde is an organic compound that features a fluorinated phenyl group, a propanoyl group, and a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(3-Fluorophenyl)propionic acid and thiobenzaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde
  • 3-(3-Fluorophenyl)propionic acid
  • 3-(4-Fluorophenyl)propionic acid

Uniqueness

4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorinated phenyl group enhances its stability and reactivity compared to non-fluorinated analogs.

Properties

Molecular Formula

C16H13FOS

Molecular Weight

272.3 g/mol

IUPAC Name

4-[3-(3-fluorophenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C16H13FOS/c17-15-3-1-2-12(10-15)6-9-16(18)14-7-4-13(11-19)5-8-14/h1-5,7-8,10-11H,6,9H2

InChI Key

OZBBMWSJRNSFAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC=C(C=C2)C=S

Origin of Product

United States

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